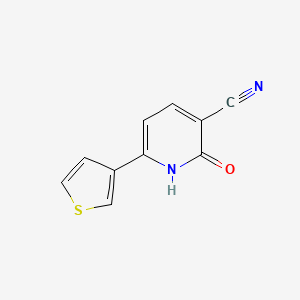
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylphenyl)methanamine
- 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)ethanamine
Uniqueness
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylbenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H18ClN3 |
|---|---|
Molekulargewicht |
263.76 g/mol |
IUPAC-Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H18ClN3/c1-10-4-6-12(7-5-10)8-16-9-13-11(2)17-18(3)14(13)15/h4-7,16H,8-9H2,1-3H3 |
InChI-Schlüssel |
QBMVTVUDJYMRLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC2=C(N(N=C2C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)


![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)


![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)



![3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-ylacetic acid](/img/structure/B14916374.png)

